molecular formula C11H15NO5S B5866634 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

Cat. No.: B5866634
M. Wt: 273.31 g/mol
InChI Key: AAXCSQBNWZMLNK-UHFFFAOYSA-N
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Description

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is an organic compound with the molecular formula C11H15NO5S. It is a derivative of phenoxyacetic acid and contains an isopropylsulfamoyl group attached to the phenoxy ring.

Preparation Methods

The general synthetic route can be summarized as follows :

  • Formation of Phenoxyacetic Acid:
    • Sodium phenolate reacts with sodium chloroacetate in hot water to form phenoxyacetic acid.
    • Reaction: C6H5ONa + ClCH2COONa → C6H5OCH2COONa + NaCl
    • Acidification: C6H5OCH2COONa + HCl → C6H5OCH2COOH + NaCl
  • Introduction of Isopropylsulfamoyl Group:
    • The phenoxyacetic acid is then reacted with isopropylsulfamoyl chloride under suitable conditions to introduce the isopropylsulfamoyl group.
    • Reaction: C6H5OCH2COOH + (CH3)2CHSO2Cl → 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

Chemical Reactions Analysis

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Major products: Oxidized derivatives of the phenoxy ring.
  • Reduction:
    • Reduction can be achieved using reducing agents like lithium aluminum hydride.
    • Major products: Reduced forms of the phenoxy ring or the isopropylsulfamoyl group.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
    • Common reagents: Halides, amines, or other nucleophiles.
    • Major products: Substituted derivatives of the phenoxy ring.

Scientific Research Applications

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isopropylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a phenoxyacetic acid backbone with a sulfamoyl group attached to a para position on the phenyl ring. This structural configuration is believed to contribute to its biological activity.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, in a study evaluating various phenoxyacetic acid derivatives, this compound exhibited significant inhibition of paw thickness in carrageenan-induced inflammation models. The results indicated a reduction in paw thickness comparable to established anti-inflammatory drugs, such as celecoxib and mefenamic acid .

Table 1: Anti-Inflammatory Efficacy Comparison

CompoundPaw Thickness Reduction (%)Reference Drug Comparison
This compound63.35Celecoxib (68.15)
Mefenamic Acid63.76

In addition to reducing inflammation, the compound was shown to lower levels of inflammatory biomarkers such as TNF-α and PGE2, suggesting a mechanism that involves modulation of inflammatory pathways .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Preliminary investigations indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, although further research is needed to elucidate the precise mechanisms involved .

Safety and Toxicological Profile

Safety assessments have been conducted to evaluate the toxicity of this compound. Histopathological examinations revealed no significant ulcerogenic effects compared to reference drugs, indicating a favorable safety profile. The compound did not lead to significant changes in gastric mucosa integrity, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Toxicological Assessment Results

Treatment GroupUlcer Number Change (%)Severity Score Change (%)
This compound--
Celecoxib+233.33+366.67
Mefenamic Acid+233.33+366.67

Case Studies

A notable case study involved the application of this compound in an animal model designed to mimic chronic inflammatory conditions. The study reported significant improvements in clinical signs of inflammation and histological evaluations supporting the anti-inflammatory claims made in vitro .

Properties

IUPAC Name

2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXCSQBNWZMLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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